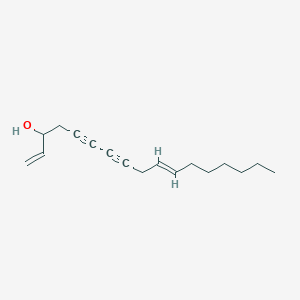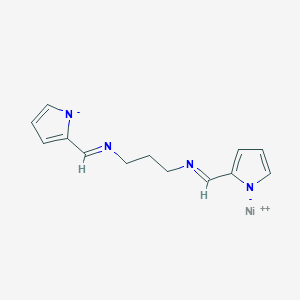
Pbpban
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pbpban, also known as 3-(4-pyridyl)-1-butanol, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been extensively studied for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Pbpban is not fully understood, but it is thought to act through several different pathways. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease. Pbpban has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
Pbpban has been shown to have a number of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to increase the levels of certain neurotransmitters in the brain. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Pbpban in lab experiments is its high purity and yield, which makes it a reliable and consistent compound to work with. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are several future directions for research on Pbpban. One area of interest is its potential use in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Researchers are also investigating its potential use in cancer therapy, as well as its effects on other physiological systems such as the cardiovascular system. Additionally, further research is needed to fully understand the mechanism of action of Pbpban and its potential interactions with other compounds.
Synthesemethoden
Pbpban is synthesized using a specific method that involves the reaction of 4-pyridinecarboxaldehyde with n-butylmagnesium bromide, followed by a reaction with formaldehyde. This method has been optimized for high yield and purity and has been used extensively in the production of Pbpban for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
Pbpban has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. Pbpban has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit tumor growth in certain types of cancer.
Eigenschaften
CAS-Nummer |
15158-90-4 |
|---|---|
Produktname |
Pbpban |
Molekularformel |
C13H14N4Ni |
Molekulargewicht |
284.97 g/mol |
IUPAC-Name |
nickel(2+);1-pyrrol-1-id-2-yl-N-[3-(pyrrol-1-id-2-ylmethylideneamino)propyl]methanimine |
InChI |
InChI=1S/C13H14N4.Ni/c1-4-12(16-8-1)10-14-6-3-7-15-11-13-5-2-9-17-13;/h1-2,4-5,8-11H,3,6-7H2;/q-2;+2 |
InChI-Schlüssel |
VZMUCBCYODPERU-KTUALKGKSA-N |
Isomerische SMILES |
C1=C/C(=C/[N-]CCC[N-]/C=C/2\N=CC=C2)/N=C1.[Ni+2] |
SMILES |
C1=C[N-]C(=C1)C=NCCCN=CC2=CC=C[N-]2.[Ni+2] |
Kanonische SMILES |
C1=C[N-]C(=C1)C=NCCCN=CC2=CC=C[N-]2.[Ni+2] |
Synonyme |
(N,N'-propylenebis(2-pyrrolylmethyleneaminato))nickel(II) PBPBAN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



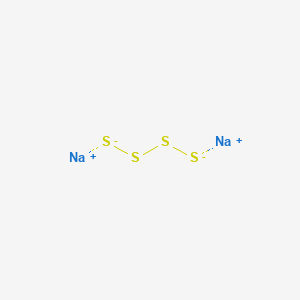
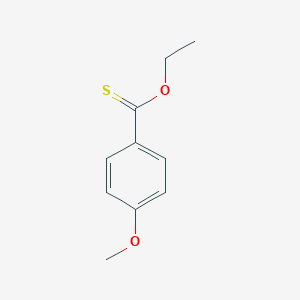
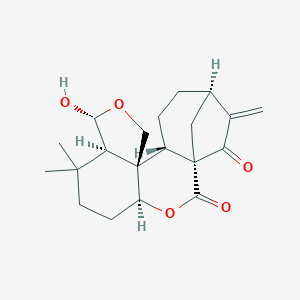

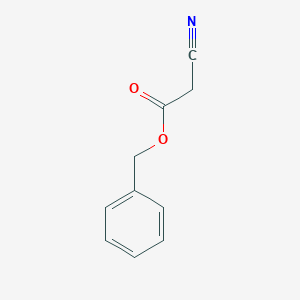
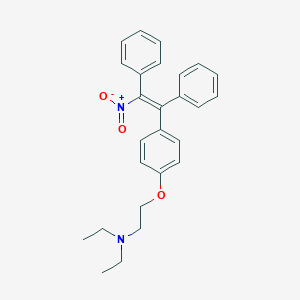
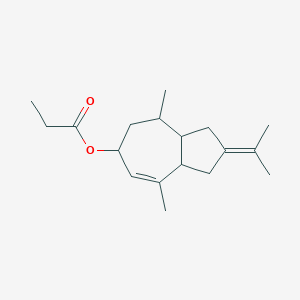
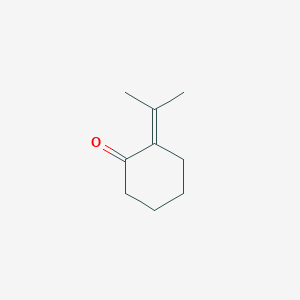
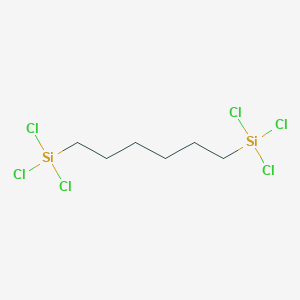
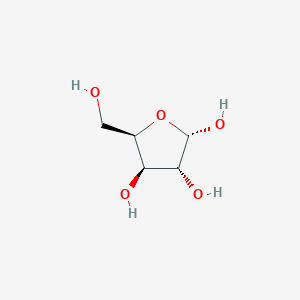

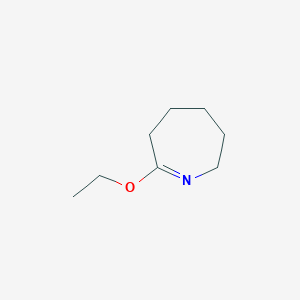
![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B83065.png)
